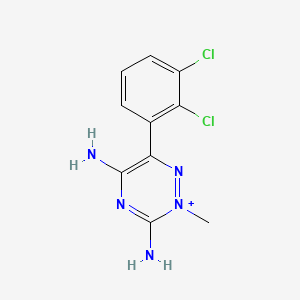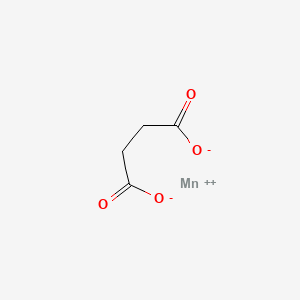
Manganese succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless crystalline solid with a sour taste and is soluble in water. Manganese is a chemical element with the symbol Mn and atomic number 25. When combined, butanedioic acid and manganese form a compound that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Butane: This involves the oxidation of n-butane or maleic anhydride with oxygen or air. Catalysts such as vanadium pentoxide or cobalt-manganese oxides are used.
Industrial Production Methods
Catalytic Hydrogenation: Before the development of fermentation processes, butanedioic acid was manufactured by the catalytic hydrogenation of maleic anhydride, a fossil-based chemical.
Fermentation-Based Production: This method uses renewable feedstocks and microbial strains to produce butanedioic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanedioic acid can undergo oxidation reactions to form various oxidation products.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can undergo dehydration reactions to form cyclic anhydrides, such as succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Catalysts like vanadium pentoxide or cobalt-manganese oxides are used.
Esterification: Alcohols like methanol, ethanol, and 2-propanol are used along with acid catalysts.
Dehydration: Heat and dehydrating agents are used to form anhydrides.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Esterification: Esters such as dimethyl succinate, diethyl succinate, and diisopropyl succinate.
Dehydration: Succinic anhydride.
Scientific Research Applications
Chemistry
Building Block: Butanedioic acid is used as a building block for the synthesis of high-value derivatives like 1,4-butanediol, tetrahydrofuran, and polybutylene succinate.
Biology
Metabolic Pathways: It is an intermediate in several metabolic pathways in living organisms.
Medicine
Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds.
Industry
Biodegradable Plastics: It is used in the production of biodegradable plastics.
Food Additives: It is used as a food additive and acidity regulator.
Mechanism of Action
Butanedioic acid is an essential component of the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. It has also been shown to stimulate neural system recovery and bolster the immune system . The molecular targets include succinate-semialdehyde dehydrogenase and succinate receptor 1 .
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: An isomer of butanedioic acid with similar chemical properties.
Fumaric Acid: Another isomer of butanedioic acid, differing in the arrangement of the carboxyl groups.
Adipic Acid: A dicarboxylic acid with a longer carbon chain.
Uniqueness
Butanedioic acid is unique due to its role in metabolic pathways and its versatility in forming various derivatives used in multiple industries .
Properties
CAS No. |
637-82-1 |
|---|---|
Molecular Formula |
C4H4MnO4 |
Molecular Weight |
171.01 g/mol |
IUPAC Name |
butanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
DVLNSVDZZINLGN-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


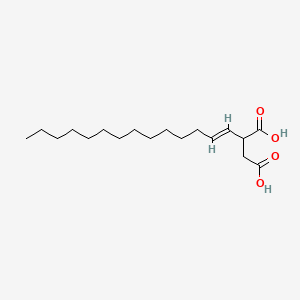
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

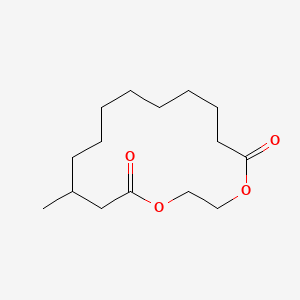
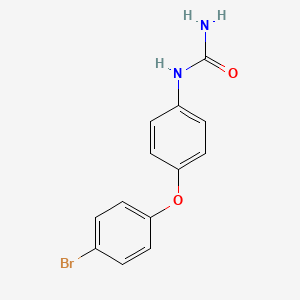
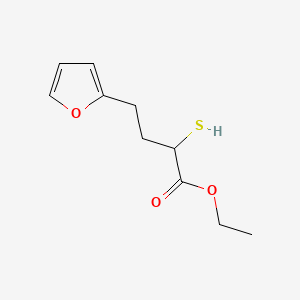
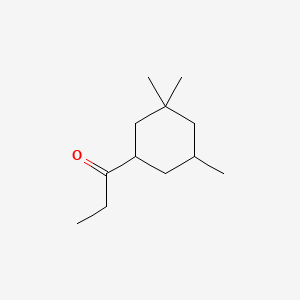

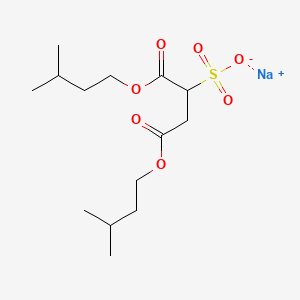
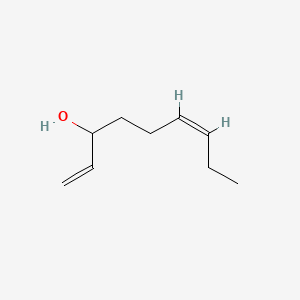

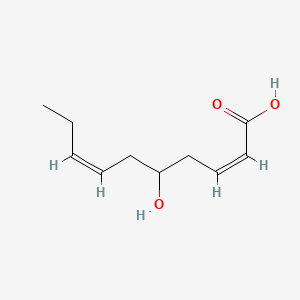
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
